An In-depth Technical Guide to the Crystal Structure of Lithium Tetraborate (Li₂B₄O₇) and its Polymorphs
An In-depth Technical Guide to the Crystal Structure of Lithium Tetraborate (Li₂B₄O₇) and its Polymorphs
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the crystal structure of lithium tetraborate (B1243019) (Li₂B₄O₇), a material of significant interest for various applications, including nonlinear optics and radiation dosimetry. The guide details the crystallographic properties of its primary polymorph, discusses the amorphous state, and outlines the experimental protocols for its synthesis and characterization.
Introduction to Lithium Tetraborate
Lithium tetraborate (Li₂B₄O₇) is an inorganic compound that primarily exists in a well-characterized crystalline form and can also be prepared in an amorphous or glassy state. Its crystal structure is complex, featuring a three-dimensional network of borate (B1201080) groups with lithium ions situated within channels. This unique structure gives rise to its valuable physical and optical properties. While the tetragonal polymorph is the most stable and extensively studied, the existence of other crystalline polymorphs has not been conclusively demonstrated under normal conditions.
The Crystal Structure of Tetragonal Li₂B₄O₇
The most common and stable crystalline form of lithium tetraborate adopts a tetragonal crystal system. Its structure has been extensively studied using single-crystal and powder X-ray diffraction techniques.
Table 1: Crystallographic Data for Tetragonal Li₂B₄O₇ at Room Temperature
| Parameter | Value | Reference |
| Crystal System | Tetragonal | [1][2] |
| Space Group | I4₁cd (No. 110) | [1][2] |
| Lattice Parameters | a = 9.475(5) Å, c = 10.283(6) Å | [3] |
| Unit Cell Volume | 923.6 ų | [1] |
| Formula Units (Z) | 8 | [4] |
The fundamental building block of the Li₂B₄O₇ crystal structure is the tetraborate group, [B₄O₇]²⁻. This group consists of two corner-sharing BO₄ tetrahedra and two BO₃ trigonal planar units. These tetraborate groups are linked together to form a continuous three-dimensional network. The lithium (Li⁺) ions are located in channels within this borate framework and are coordinated to four oxygen atoms in a distorted tetrahedral geometry.[1][2]
Table 2: Selected Interatomic Distances for Tetragonal Li₂B₄O₇ at Room Temperature
| Bond | Distance (Å) | Reference |
| Li-O | 1.96 - 2.09 | [2] |
| B(trigonal)-O | 1.36 - 1.38 | [2] |
| B(tetrahedral)-O | 1.44 - 1.51 | [2] |
The crystal structure of tetragonal Li₂B₄O₇ has been studied over a wide range of temperatures, from cryogenic conditions up to its melting point, and has been shown to be stable with no evidence of phase transitions to other crystalline polymorphs.[1][5] However, anisotropic thermal expansion has been observed, with the 'c' lattice parameter showing a nonlinear decrease with increasing temperature up to around 500 K.[6]
Polymorphism in Li₂B₄O₇
While the tetragonal phase is the only well-established crystalline polymorph of Li₂B₄O₇, the compound can also exist in an amorphous or glassy state.[7] This glassy form is typically prepared by rapid quenching from the melt. X-ray diffraction patterns of amorphous Li₂B₄O₇ show a broad halo, characteristic of a non-crystalline material, in contrast to the sharp Bragg peaks of its crystalline counterpart.
There is no significant evidence in the reviewed literature for the existence of other crystalline polymorphs of Li₂B₄O₇ under ambient or high-pressure conditions. Theoretical studies predicting other stable or metastable polymorphs have not been experimentally verified.
Experimental Protocols
Synthesis of Li₂B₄O₇
High-quality single crystals of Li₂B₄O₇ are typically grown from the melt using the Czochralski technique.[8][9][10]
Protocol:
-
Starting Material: High-purity Li₂B₄O₇ powder (commercially available or synthesized via solid-state reaction) is used as the charge.
-
Crucible: A platinum crucible is used to contain the melt.
-
Atmosphere: The growth is carried out in an air or a controlled dry air flow atmosphere.[11]
-
Melting: The Li₂B₄O₇ powder is heated to its melting point (approximately 917 °C).
-
Seeding: A seed crystal of Li₂B₄O₇ with a specific orientation is dipped into the molten material.
-
Pulling and Rotation: The seed crystal is slowly pulled upwards (e.g., at a rate of 1-3 mm/h) while being rotated (e.g., at 10-20 rpm).[10]
-
Crystal Growth: The crystal grows as the molten material solidifies at the seed-melt interface. The diameter of the growing crystal is controlled by adjusting the pulling rate and the melt temperature.
-
Cooling: After the desired length of the crystal is achieved, it is slowly cooled to room temperature to avoid cracking.
Polycrystalline Li₂B₄O₇ can be synthesized via a solid-state reaction between lithium carbonate (Li₂CO₃) and boric acid (H₃BO₃).[12][13]
Protocol:
-
Mixing: Stoichiometric amounts of Li₂CO₃ and H₃BO₃ are thoroughly mixed and ground in an agate mortar.
-
Calcination: The mixture is placed in an alumina (B75360) crucible and heated in a furnace. A two-step heating process is often employed:
-
Cooling: The furnace is slowly cooled to room temperature, and the resulting Li₂B₄O₇ powder is collected.
Amorphous Li₂B₄O₇ is prepared by rapidly cooling the molten material.
Protocol:
-
Melting: Crystalline Li₂B₄O₇ is heated in a platinum crucible above its melting point.
-
Quenching: The molten Li₂B₄O₇ is rapidly cooled by pouring it onto a pre-cooled metal plate (e.g., copper or stainless steel) or by quenching it in a suitable liquid.
Characterization Methods
Powder and single-crystal XRD are essential for phase identification and structural analysis of Li₂B₄O₇.
Powder XRD Protocol:
-
Sample Preparation: A small amount of the powdered sample is finely ground and placed on a sample holder.
-
Data Collection: The XRD pattern is recorded using a diffractometer, typically with Cu Kα radiation. Data is collected over a 2θ range of 10-80° with a step size of ~0.02°.[12]
-
Data Analysis: The resulting diffraction pattern is compared with standard diffraction patterns from databases (e.g., ICDD) to confirm the phase purity. For detailed structural information, Rietveld refinement can be performed.[15]
Single-Crystal XRD Protocol:
-
Crystal Selection: A small, high-quality single crystal is mounted on a goniometer head.
-
Data Collection: The crystal is placed in an X-ray diffractometer, and diffraction data are collected by rotating the crystal in the X-ray beam.
-
Structure Solution and Refinement: The collected data is used to determine the unit cell parameters, space group, and atomic positions within the crystal structure.
Logical Workflow for Synthesis and Characterization
The following diagram illustrates the general workflow for the synthesis and characterization of Li₂B₄O₇.
Conclusion
Lithium tetraborate predominantly exists as a stable tetragonal crystalline polymorph with the space group I4₁cd. While an amorphous phase can be readily synthesized, there is currently no substantial evidence for other crystalline polymorphs under typical conditions. The synthesis of high-quality single crystals is achievable through the Czochralski method, while polycrystalline powders are commonly prepared via solid-state reactions. The detailed structural information and established synthesis protocols make Li₂B₄O₇ a material of continuing interest for advanced applications in materials science and technology.
References
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- 9. tohoku.repo.nii.ac.jp [tohoku.repo.nii.ac.jp]
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- 12. bjrs.org.br [bjrs.org.br]
- 13. View of TL and OSL study of Li2B4O7:Cu,Ag synthesized by combustion and solid-state reactions [bjrs.org.br]
- 14. Aspects of lithium tri- and tetraborate synthesis in the subsolidus region - Mamontova - Izvestiya Vuzov. Prikladnaya Khimiya i Biotekhnologiya [medbiosci.ru]
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